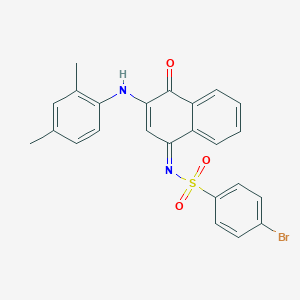
4-chloro-N-(3,4-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-dimethoxyphenyl)butanamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This leads to a reduction in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and protect against cell damage caused by free radicals. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(3,4-dimethoxyphenyl)butanamide in lab experiments is its relatively low toxicity. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several possible future directions for research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another area of interest is its anti-cancer properties, and further research is needed to determine its effectiveness against different types of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide has focused on its potential as a therapeutic agent for various conditions. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
4-chloro-N-(3,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H16ClNO3/c1-16-10-6-5-9(8-11(10)17-2)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Clave InChI |
WJTZQIZYRCLETL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CCCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285039.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)


